Cas no 4651-48-3 (Stigmasterol 3-Acetate)

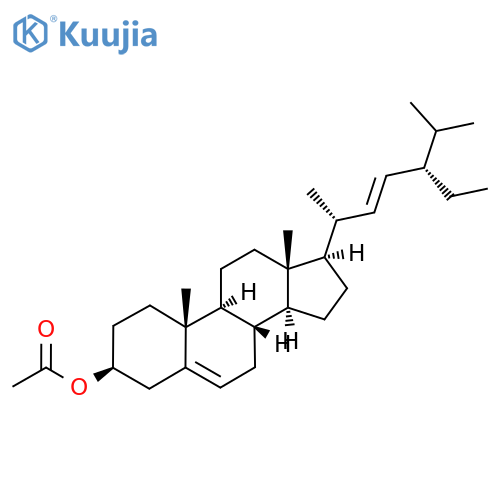

Stigmasterol 3-Acetate structure

Produktname:Stigmasterol 3-Acetate

CAS-Nr.:4651-48-3

MF:C31H50O2

MW:454.7275

CID:930411

Stigmasterol 3-Acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- stigmasterol acetate

- Stigmasterol 3-Acetate

- 3.β.-Acetoxystigmasta-5,22-diene

- Stigmasterol 3-Aceta

- Stigmasterylacetate

- 3β

- -Acetoxystigmasta-5,22-diene

- -ol, acetate

- stigmasta-5,22-dien-3-β

- Stigmasta-5,22-dien-3β

- -yl acetate

-

- Inchi: InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1

- InChI-Schlüssel: IZEUIYYDWBKERE-ZRODXFKISA-N

- Lächelt: CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)OC(=O)C)C(C)C

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 33

- Anzahl drehbarer Bindungen: 7

Stigmasterol 3-Acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | S686755-500mg |

Stigmasterol 3-Acetate |

4651-48-3 | 500mg |

$ 187.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296425-1 g |

Stigmasterol acetate, |

4651-48-3 | 1g |

¥978.00 | 2023-07-11 | ||

| TRC | S686755-5g |

Stigmasterol 3-Acetate |

4651-48-3 | 5g |

$ 1453.00 | 2023-09-06 | ||

| A2B Chem LLC | AB79207-5g |

Stigmasterol Acetate |

4651-48-3 | 5g |

$1428.00 | 2023-12-30 | ||

| A2B Chem LLC | AB79207-500mg |

Stigmasterol Acetate |

4651-48-3 | 500mg |

$289.00 | 2023-12-30 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296425-1g |

Stigmasterol acetate, |

4651-48-3 | 1g |

¥978.00 | 2023-09-05 |

Stigmasterol 3-Acetate Verwandte Literatur

-

1. 738. Triterpene resinols and related acids. Part XXVIII. The non-saponifiable fraction from Strychnos nux-vomica seed fat : the structure of cycloartenolH. R. Bentley,J. A. Henry,D. S. Irvine,F. S. Spring J. Chem. Soc. 1953 3673

-

2. A new method for the oxidation of alkenes to enones. An efficient synthesis of Δ5-7-oxo steroidsAnthony J. Pearson,Yong-Shing Chen,Gi Rin Han,Shih-Ying Hsu,Tapan Ray J. Chem. Soc. Perkin Trans. 1 1985 267

-

Yutaka Tomita,Atsuko Uomori J. Chem. Soc. D 1970 1416

-

4. 380. The application of the method of molecular rotation differences to steroids. Part X. “β-Dihydroergosterol.”D. H. R. Barton,J. D. Cox,N. J. Holness J. Chem. Soc. 1949 1771

-

5. Biosynthesis of phytosterols in Calendula officinalis flowers from (2R)- and (2RS)-[2-14C, 2-3H]-mevalonic acid. The incorporation of a 15α-tritium atom into sitosterolJacek K. Sliwowski,Eliahu Caspi J. Chem. Soc. Chem. Commun. 1976 196

4651-48-3 (Stigmasterol 3-Acetate) Verwandte Produkte

- 1182-42-9(Cholesterol Caprylate)

- 521-13-1(Cholesteryl N-Butyrate)

- 1989-52-2(Cholesterol myristate)

- 1062-96-0(Cholesteryl hexanoate)

- 604-33-1(Cholesterol Linoleate)

- 303-43-5(Cholesteryl oleate)

- 601-34-3(Cholesteryl palmitate)

- 604-35-3(Cholesterol 3-Acetate)

- 1182-66-7(Cholesteryl pelargonate)

- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)

Empfohlene Lieferanten

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge